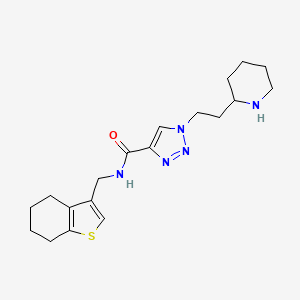

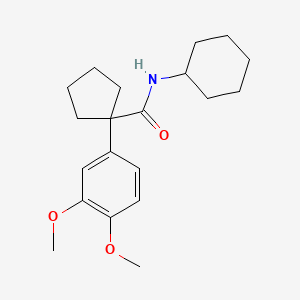

![molecular formula C18H20N6O2 B5564095 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned contains several functional groups including imidazole, pyrimidine, and piperazine. Imidazole is a planar five-membered ring which is a key component of important biomolecules like histidine and histamine . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

Imidazoles can be synthesized using several methods. One of the common methods is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated carbonyl compound . Another method is the Debus-Radziszewski imidazole synthesis . The synthesis of pyrimidines and piperazines also has been well studied .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, imidazoles can undergo a variety of reactions, including N-alkylation and N-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors that could influence these properties include the types and arrangement of functional groups, the overall size and shape of the molecule, and the presence of any charged groups .Applications De Recherche Scientifique

Antiproliferative Activity Against Human Cancer Cell Lines

Research has shown that derivatives of pyrimidine, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, exhibit antiproliferative effects against several human cancer cell lines. This includes compounds showing significant activity against cell lines like K562, Colo-205, MDA-MB 231, and IMR-32. The mechanism involves nucleophilic substitution reactions to synthesize these compounds, highlighting their potential as anticancer agents worth further exploration (Mallesha et al., 2012).

Antiprotozoal Agents

Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been studied for their antiprotozoal properties. These compounds have shown significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The synthesis involves condensation and cyclization reactions to create compounds with strong DNA affinities, indicating their potential in treating protozoal infections (Ismail et al., 2004).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds have been tested against Pseudococcidae insects and various microorganisms, showing promising results. The synthesis process includes cyclocondensation under microwave irradiation, pointing to innovative methods for creating bioactive compounds (Deohate & Palaspagar, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-13-14(2)24(12-21-13)17-10-16(19-11-20-17)22-5-7-23(8-6-22)18(25)15-4-3-9-26-15/h3-4,9-12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRHHJGOZUUYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)